molecular formula C22H12ClN5O B1684342 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide

2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide

Numéro de catalogue: B1684342
Poids moléculaire: 397.8 g/mol
Clé InChI: HLFGQICCFZTXTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide (referred to as CInQ-03 in preclinical studies) is a novel allosteric mitogen-activated protein kinase kinase (MEK) inhibitor designed for targeted cancer therapy . Its structure features a 12-cyanoindolizino[2,3-b]quinoxaline core substituted with a 2-chlorobenzamide group. This design leverages non-ATP competitive binding to MEK, a strategy aimed at improving selectivity and reducing off-target effects common among kinase inhibitors . Preclinical studies demonstrate its efficacy in suppressing tumor growth in vitro and in vivo, positioning it as a candidate for overcoming limitations of earlier MEK inhibitors, such as toxicity and resistance .

Propriétés

Formule moléculaire

C22H12ClN5O

Poids moléculaire

397.8 g/mol

Nom IUPAC

2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide

InChI

InChI=1S/C22H12ClN5O/c23-16-6-2-1-5-14(16)22(29)25-13-9-10-28-19(11-13)15(12-24)20-21(28)27-18-8-4-3-7-17(18)26-20/h1-11H,(H,25,29)

Clé InChI

HLFGQICCFZTXTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl

SMILES canonique

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C4=NC5=CC=CC=C5N=C4N3C=C2)C#N)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CInQ03

Origine du produit

United States

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide involves several key steps that utilize various chemical reactions to construct the indolizinoquinoxaline framework. The compound's structure can be confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Key Characteristics:

  • Chemical Formula: C22H12ClN5O
  • CAS Number: 500272-80-0

Antimicrobial Activity

Recent studies have highlighted the potential of 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide as an antimicrobial agent, particularly against Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated significant activity with MIC values indicating effectiveness against drug-resistant strains of M. tuberculosis.
CompoundMIC (μg/mL)Target Pathogen
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide12.5M. tuberculosis

This suggests that the compound may serve as a lead for developing new antitubercular agents, especially for strains showing extensive drug resistance .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Various derivatives of quinoxaline compounds have shown selective targeting capabilities in cancer cells.

  • Cell Lines Tested: Human colorectal cancer (HCT116) and breast cancer (MCF-7).
CompoundIC50 (μg/mL)Cell Line
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide1.9 - 7.52HCT116
Other derivativesLow micromolar rangeMCF-7

The results indicate that this compound and its derivatives may interact effectively with specific targets within cancer cells, leading to cell death .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: CInQ Series

CInQ-03 belongs to a series of indolizinoquinoxaline derivatives optimized for MEK inhibition. Key structural analogs include:

Compound Core Structure Benzamide Substituent Key Features
CInQ-03 12-cyanoindolizino[2,3-b]quinoxalin 2-chlorobenzamide Allosteric MEK inhibitor; demonstrated in vivo antitumor activity
CInQ-01 12-cyanoindolizino[2,3-b]quinoxalin 4-fluorobenzamide Structural analog; fluorination may alter pharmacokinetics or binding
  • Substituent Effects: The 2-chloro group in CInQ-03 versus the 4-fluoro group in CInQ-01 likely impacts molecular interactions with MEK’s allosteric pocket.

Broader MEK Inhibitor Landscape

CInQ-03 is part of a broader class of MEK inhibitors developed to target the RAS/RAF/MEK/ERK pathway, a key oncogenic driver in colorectal and other cancers . Comparisons with clinical-stage inhibitors highlight critical differences:

Compound Mechanism Clinical/Preclinical Outcomes Key Limitations
CInQ-03 Allosteric, non-ATP Preclinical efficacy in cancer models Pending clinical validation
AZD6244 Allosteric, non-ATP Phase II/III trials; rash and diarrhea observed Dose-limiting dermatologic toxicity
CI-1040 ATP-noncompetitive Phase I/II trials; neurotoxicity and inefficacy Poor bioavailability and toxicity
PD0325901 ATP-noncompetitive Preclinical tumor suppression; clinical failure Vision loss and neurotoxicity
  • Mechanistic Advantages: Like AZD6244, CInQ-03 binds MEK non-competitively with ATP, avoiding conserved ATP-binding pockets to enhance selectivity .
  • Toxicity Profile : Early-generation inhibitors (e.g., CI-1040, PD0325901) faced clinical setbacks due to severe adverse effects. CInQ-03’s preclinical data suggest a favorable tolerability profile, though clinical validation is required .

Activité Biologique

2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide
  • Molecular Formula : C22H12ClN5O
  • CAS Number : 500272-80-0

Synthesis

The synthesis of 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not detailed in the available literature, similar compounds have been synthesized using microwave-assisted methods or through reactions involving chlorinated quinoxalines as precursors .

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives with similar structural features showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The activity is often attributed to the ability of these compounds to penetrate bacterial membranes effectively.

CompoundBacterial StrainActivity
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamideS. aureusModerate
Similar quinoxaline derivativesE. coliWeak to Moderate

Antitumor Activity

Quinoxaline derivatives have also been investigated for their antitumor properties. A case study highlighted that certain substituted quinoxalines induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases and modulation of apoptosis-related proteins .

The proposed mechanisms for the biological activity of 2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
  • Interference with DNA/RNA Synthesis : Some quinoxaline derivatives disrupt nucleic acid synthesis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

  • Antimicrobial Screening : A study screened various chloroacetamide derivatives for antimicrobial activity against S. aureus and C. albicans. Compounds with halogenated phenyl groups exhibited enhanced activity due to increased lipophilicity .
    • Results Summary :
      • Compounds with para-substituted groups were more effective against Gram-positive bacteria.
      • The presence of chloro groups significantly improved membrane penetration.
  • Antitumor Efficacy : Another investigation into similar quinoxaline derivatives revealed their potential as antitumor agents through apoptosis induction in human cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide
Reactant of Route 2
2-chloro-N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.